2-{[(Benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol
Description
2-{(Benzyloxy)carbonylamino}ethan-1-ol is a multifunctional ethanol derivative containing dual carbamate-protecting groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). These groups are widely employed in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide chemistry . The compound’s structure enables orthogonal deprotection strategies—Boc is acid-labile, while Cbz requires hydrogenolysis—making it valuable for sequential synthetic modifications.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-13(19)16-17(9-10-18)14(20)21-11-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19) |
InChI Key |
WTVQUGDIJRLSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under specific conditions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in developing treatments for conditions such as cancer and inflammation due to their ability to interact with specific biological targets.
Case Study:
A study investigated the use of benzyloxycarbonyl derivatives in synthesizing compounds that exhibit anti-inflammatory activity. The results indicated that modifications to the benzyloxycarbonyl group significantly influenced the efficacy of the resulting compounds in vitro .
Peptide Synthesis
2.1 Protecting Group Strategy
In peptide synthesis, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups serve as protecting groups for amino acids. This compound can be utilized in solid-phase peptide synthesis (SPPS), where selective deprotection allows for the sequential addition of amino acids to form peptides.
Data Table: Applications in Peptide Synthesis
| Application | Description |
|---|---|
| Solid-Phase Peptide Synthesis | Used as a building block for synthesizing peptides. |
| Selective Deprotection | Allows for controlled synthesis of complex peptides. |
Biochemical Research
3.1 Enzyme Inhibition Studies
Research has shown that compounds similar to 2-{(benzyloxy)carbonylamino}ethan-1-ol can act as enzyme inhibitors. Studies have focused on their role in inhibiting proteases, which are crucial in various biological processes.
Case Study:
An investigation into the inhibitory effects of benzyloxycarbonyl derivatives on specific proteases revealed that these compounds could effectively reduce enzymatic activity, suggesting potential therapeutic applications in diseases where protease activity is dysregulated .
Synthetic Applications
4.1 Versatile Intermediate
The compound is a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through chemical reactions such as amide bond formation and alkylation.
Data Table: Synthetic Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Amide Formation | Reacts with carboxylic acids to form amides. |
| Alkylation | Can be alkylated to introduce alkyl side chains. |
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under mild conditions, allowing for the controlled release of the active compound . The pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Carboxylates (Molecules, 2013)
The Molecules 2013 study synthesizes Boc-protected pyrrole derivatives (e.g., compounds 10a–e ) with indole substituents (Table 1) . While these compounds share the Boc group with the target molecule, they differ in:
- Backbone structure: Pyrrole vs. ethanol.
- Protective groups : Only Boc is present, unlike the dual Cbz/Boc in the target.
- Synthetic utility : The pyrrole derivatives are designed for heterocyclic drug discovery, whereas the target compound serves as a building block for amine protection.
Table 1: Key Data for Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Carboxylates
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 10a | C₃₂H₃₄N₄O₅ | 98 | 169–173 | 1765 (C=O), 1682 (amide) |
| 10b | C₃₄H₃₈N₄O₅ | 94 | 186–190 | 1744 (C=O), 1684 (amide) |
The Boc group in 10a–e exhibits IR carbonyl stretches at ~1744–1765 cm⁻¹, comparable to the Boc group in the target compound . However, the absence of a Cbz group eliminates the need for hydrogenolysis in these analogs.
2-(Propane-1-sulfonyl)ethan-1-ol (Enamine Ltd)
This sulfonylethanol derivative (Enamine Catalog ID: EN 300-1693157) shares the ethanol backbone but replaces carbamates with a sulfonyl group . Key differences include:
- Reactivity : Sulfonyl groups are electron-withdrawing and participate in nucleophilic substitutions, unlike carbamates.
- Applications: Sulfonylethanols are often used as linkers or stabilizers, whereas the target compound is tailored for amine protection.
Table 2: Functional Group Comparison
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| Target Compound | Cbz, Boc (dual carbamate) | Acidolysis (Boc), Hydrogenolysis (Cbz) |
| 2-(Propane-1-sulfonyl)ethan-1-ol | Sulfonyl | Nucleophilic substitution |
rac-(1R,3S)-1-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclopentane-1-carboxylic Acid
This cyclopentane-based Boc-protected amino acid (Enamine Ltd) highlights the versatility of Boc in constrained ring systems . Unlike the target compound:
- Stereochemistry : Chiral centers influence biological activity.
Biological Activity
The compound 2-{(Benzyloxy)carbonylamino}ethan-1-ol, also known by its IUPAC name (2S)-2-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a derivative of diaminobutyric acid that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and relevant research findings associated with this compound.
- Molecular Formula : C17H24N2O6
- Molecular Weight : 352.382 g/mol
- CAS Number : 49855-91-6
- LogP : 2.689 (indicating moderate lipophilicity)
Antimicrobial Properties
Research has indicated that compounds similar to 2-{(Benzyloxy)carbonylamino}ethan-1-ol exhibit significant antimicrobial activity. For instance, studies on related compounds have shown moderate to significant anti-bacterial and anti-fungal activities, particularly in derivatives with enhanced lipophilicity . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Some studies suggest that benzyloxycarbonyl derivatives may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cellular integrity .
Potential Therapeutic Applications
The structural characteristics of 2-{(Benzyloxy)carbonylamino}ethan-1-ol make it a candidate for further exploration in therapeutic applications:
- Cancer Treatment : Compounds with similar structures have been investigated for their potential in cancer therapies due to their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that certain amino acid derivatives may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Synthesis
The synthesis of 2-{(Benzyloxy)carbonylamino}ethan-1-ol typically involves multi-step reactions starting from readily available amino acids. The process includes:
- Protection of Amino Groups : Using benzyloxy and tert-butyloxycarbonyl (Boc) protecting groups to prevent unwanted reactions during synthesis.
- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between protected amino acids.
- Deprotection Steps : Removing the protecting groups under mild conditions to yield the final product.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzyloxycarbonyl derivatives. It was found that compounds with higher lipophilicity exhibited enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Neuroprotective Effects Investigation
In another study focusing on neuroprotective effects, researchers tested derivatives of diaminobutyric acid on neuronal cell lines exposed to oxidative stress. The results suggested that these compounds could significantly reduce cell death and improve cell viability compared to controls .
Q & A
Basic: What are the key synthetic strategies for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups into this compound?
Methodological Answer:
The compound employs orthogonal protecting groups (Cbz and Boc) to selectively shield reactive amine functionalities during multi-step synthesis. A common approach involves:
- Stepwise Protection : Reacting the primary amine with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane) under basic conditions (pH 9–10) to form the Cbz-protected intermediate .
- Secondary Protection : Introducing the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) .
- Characterization : Confirm group incorporation via H NMR (e.g., Cbz aromatic protons at δ 7.3–7.5 ppm; Boc tert-butyl protons at δ 1.4 ppm) and mass spectrometry (e.g., ESI-MS for [M+Na] peaks) .
Advanced: How can researchers optimize coupling efficiency when integrating this compound into peptide-like backbones?
Methodological Answer:
Coupling reactions often involve carbodiimide reagents (e.g., DCC or EDC) with DMAP or HOAt to minimize racemization. Key optimizations include:
- Stoichiometry : Use a 1.2–1.5 molar excess of the activated ester (e.g., pentafluorophenyl ester) relative to the amine nucleophile .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction rates.
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to identify incomplete coupling or side products (e.g., diketopiperazine formation). Contradictory yields reported in similar systems (82–86%) suggest temperature sensitivity; maintain 0–4°C for acid-sensitive intermediates .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify protecting group integration (e.g., Boc tert-butyl carbons at ~28 ppm; Cbz carbonyl carbons at ~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated for C₁₆H₂₂N₂O₅: 346.1528; observed [M+H]: 347.1601) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced: How can researchers address discrepancies in reported stability data for Boc/Cbz-protected intermediates?
Methodological Answer:
Contradictions in stability (e.g., decomposition under acidic vs. basic conditions) arise from:
- pH Sensitivity : Boc groups hydrolyze under strong acids (TFA >50%), while Cbz groups require H₂/Pd for cleavage. Avoid prolonged exposure to trifluoroacetic acid (TFA) during Boc deprotection .
- Storage Conditions : Store under inert gas (Argon) at –20°C to prevent moisture-induced degradation. Literature reports vary due to differences in solvent traces (e.g., residual DMF accelerates hydrolysis) .
- Systematic Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways (e.g., tert-butyl group loss or benzyl ether formation) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
This compound serves as a versatile intermediate in:
- Peptidomimetic Design : Acts as a β-turn inducer in protease inhibitors by mimicking natural peptide conformations .
- Kinase Inhibitor Scaffolds : The hydroxyl group facilitates hydrogen bonding with ATP-binding pockets, as seen in analogs targeting β-catenin/T-cell factor interactions .
- Prodrug Synthesis : The Boc/Cbz groups enable controlled release of active amines in vivo via enzymatic or chemical cleavage .
Advanced: How can researchers resolve low yields in the final deprotection step?
Methodological Answer:
Low yields (<50%) during Boc/Cbz removal may stem from:
- Incomplete Cleavage : For Boc, use TFA:DCM (1:1) with scavengers (triisopropylsilane) to prevent carbocation side reactions. For Cbz, optimize catalytic hydrogenation (10% Pd/C, 1 atm H₂) in ethanol/THF .
- Byproduct Formation : Detect tert-butyl esters (from Boc) or benzyl alcohols (from Cbz) via GC-MS. Adjust reaction time (e.g., reduce from 24h to 12h for acid-sensitive substrates) .
- Alternative Methods : Use BBr₃ in DCM for Boc deprotection under milder conditions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (D001–D003 codes).
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced: What strategies mitigate racemization during solid-phase synthesis using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
